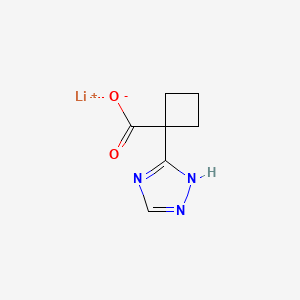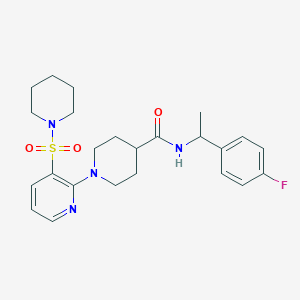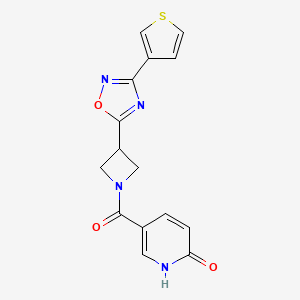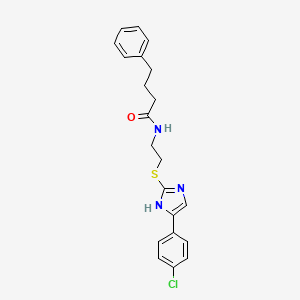
(Z)-2-(4-methyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-methyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Scientific Research Applications
Synthesis and Characterization
The compound’s synthesis and characterization are crucial for understanding its properties. Researchers have employed various methods, including microwave-assisted synthesis, to efficiently prepare this compound and its derivatives . Characterization techniques such as 1H-NMR , 13C-NMR , IR , electronic spectra analyses, exact mass determination, and melting point measurements confirm the compound’s structure and purity.
Antimicrobial Activity
The compound’s antimicrobial potential has been investigated against various microorganisms. Notably, it has shown activity against both gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and gram-negative bacteria (including Pseudomonas aeruginosa and Escherichia coli). Additionally, it exhibits antifungal activity against species like Aspergillus niger, Trichoderma viride, and Penicillium citrinum .
Antioxidant Properties
Researchers have evaluated the compound’s antioxidant abilities using assays against free radicals. The compound demonstrates significant radical scavenging activity against DPPH , H2O2 , and NO radicals. These properties make it a potential candidate for combating oxidative stress-related diseases .
Biological Significance
Understanding the compound’s biological significance, including its interactions with cellular components, metabolic pathways, and potential therapeutic applications, remains an ongoing focus of research.
properties
IUPAC Name |
2-[4-methyl-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-5-3-4-6-12(10)14-13-15(7-8-16)11(2)9-17-13/h3-6,9,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJRTDSOHUDMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-methyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(4-(Tert-butyl)phenyl)-8-((3-chloro-4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2799180.png)

![7-oxo-5-propyl-N-(4-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2799182.png)




